molecular formula C8H4ClFN2O2 B8239808 6-Chloro-5-fluorobenzimidazole-2-carboxylic Acid

6-Chloro-5-fluorobenzimidazole-2-carboxylic Acid

Cat. No.: B8239808
M. Wt: 214.58 g/mol
InChI Key: NFDVGRPDVCCUKM-UHFFFAOYSA-N
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Description

6-Chloro-5-fluorobenzimidazole-2-carboxylic acid (CAS: 39811-14-8) is a halogenated benzimidazole derivative with the molecular formula C₈H₅ClFN₂O₂ and a molecular weight of 196.59 g/mol . Its structure features a benzimidazole core substituted with chlorine at position 6, fluorine at position 5, and a carboxylic acid group at position 2. This compound is classified as an irritant, necessitating careful handling in laboratory settings .

Benzimidazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity.

Properties

IUPAC Name

5-chloro-6-fluoro-1H-benzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-3-1-5-6(2-4(3)10)12-7(11-5)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDVGRPDVCCUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most robust method for synthesizing 6-chloro-5-fluorobenzimidazole-2-carboxylic acid involves the direct carboxylation of 6-chloro-5-fluorobenzimidazole using carbon dioxide (CO₂) under superatmospheric pressure. This approach, adapted from the methodology described in US Patent 5117004A , leverages high-pressure conditions to facilitate the insertion of a carboxylic acid group at the 2-position of the benzimidazole ring.

The reaction is conducted in an autoclave reactor, where 6-chloro-5-fluorobenzimidazole is combined with a base such as potassium carbonate (K₂CO₃) and exposed to liquid CO₂ at temperatures ranging from 150°C to 300°C for 2–12 hours . The base acts as a catalyst, promoting the deprotonation of the benzimidazole and enhancing its reactivity with CO₂.

Procedural Details

  • Reagent Ratios : A molar ratio of 1:2 (benzimidazole derivative to K₂CO₃) is typically employed.

  • Pressure : Autogenous CO₂ pressure (15–20 kg/cm² ) is maintained throughout the reaction.

  • Workup : After cooling, the crude product is dissolved in water and acidified to pH 3–4 using hydrochloric acid (HCl), precipitating the target compound. Recrystallization from water or ethanol yields pure this compound.

Performance Metrics

  • Yield : 73% (based on analogous benzimidazole carboxylation).

  • Purity : >95% after recrystallization.

Cyclocondensation of 3-Chloro-4-fluoro-1,2-diaminobenzene with Glycolic Acid

Traditional Two-Step Synthesis

An alternative route involves the cyclocondensation of 3-chloro-4-fluoro-1,2-diaminobenzene with glycolic acid, followed by oxidation. This method, derived from classical benzimidazole synthesis techniques, proceeds via the formation of a hydroxymethyl intermediate, which is subsequently oxidized to the carboxylic acid.

Step 1: Formation of 2-Hydroxymethylbenzimidazole

The diamine reacts with glycolic acid in refluxing aqueous HCl, forming 6-chloro-5-fluoro-2-hydroxymethylbenzimidazole . This intermediate is isolated via filtration and washed with ethanol.

Step 2: Oxidation to Carboxylic Acid

The hydroxymethyl derivative is oxidized using potassium permanganate (KMnO₄) in acidic or neutral conditions. This step converts the -CH₂OH group to -COOH, yielding the final product.

Challenges and Optimizations

  • Oxidation Efficiency : Over-oxidation can occur if reaction temperatures exceed 80°C , necessitating precise temperature control.

  • Yield : Historical data for analogous compounds suggest yields of 60–70% for the oxidation step.

Comparative Analysis of Synthetic Methods

Parameter CO₂ Insertion Cyclocondensation-Oxidation
Reaction Time 10 hours24–48 hours (two steps)
Temperature 150–300°C80–100°C (oxidation step)
Yield 73%60–70%
Scalability High (autoclave)Moderate (batch processing)
Byproduct Formation MinimalModerate (requires purification)

Critical Considerations in Process Design

Solvent and Base Selection

  • CO₂ Method : Polar aprotic solvents like dimethylformamide (DMF) enhance CO₂ solubility, while K₂CO₃ outperforms weaker bases in driving the reaction to completion.

  • Cyclocondensation : Aqueous HCl is preferred for the initial cyclization due to its dual role as solvent and acid catalyst .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or Grignard reagents (RMgX).

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Overview
The compound has been studied for its ability to combat various bacterial and fungal pathogens. Its derivatives exhibit promising activity against multidrug-resistant strains, making it a candidate for further development in antimicrobial therapies.

Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of 5-fluorobenzimidazole derivatives, including 6-chloro-5-fluorobenzimidazole-2-carboxylic acid, against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that certain derivatives showed significantly lower MICs compared to standard antibiotics like clindamycin. For instance, one derivative exhibited an MIC of 8 µg/mL against S. aureus TCH 1516, demonstrating potent antibacterial properties .

Table 1: Antibacterial Activity of Derivatives

CompoundMIC against S. aureus (µg/mL)MIC against C. difficile (µg/mL)
This compound8128
Clindamycin32>128
5-Fluorobenzimidazole1664

Anticancer Properties

Overview
The anticancer potential of this compound has been investigated in various cancer cell lines, particularly focusing on its ability to induce cytotoxicity.

Case Study: Cytotoxicity in Lung Cancer Cells
In vitro studies using A549 human pulmonary adenocarcinoma cells demonstrated that derivatives of this compound significantly reduced cell viability. One particular derivative with a 3,5-dichloro-2-hydroxyphenyl substituent reduced cell viability by approximately 75% at a concentration of 100 µM, outperforming traditional chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity Against A549 Cells

CompoundCell Viability Reduction (%)Concentration (µM)
This compound75100
Cisplatin5010
Control (untreated)100-

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes the structural and functional distinctions between 6-chloro-5-fluorobenzimidazole-2-carboxylic acid and three closely related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Cl (C6), F (C5), COOH (C2) C₈H₅ClFN₂O₂ 196.59 High polarity due to COOH; potential for hydrogen bonding and metal coordination
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methylbenzimidazole-6-carboxylic acid Br (aryl), Cl (aryl), F (C4), CH₃ (N1) C₁₅H₁₁BrClFN₂O₂ 407.62 Bulky aryl substituent; methyl group enhances lipophilicity
5-Fluoro-1H-benzimidazole-2-carboxylic acid F (C5), COOH (C2) C₈H₅FN₂O₂ 180.14 Lacks chlorine; reduced steric hindrance compared to target compound
5-Chloro-6-fluoro-1H-benzimidazole-2-carbaldehyde Cl (C5), F (C6), CHO (C2) C₈H₄ClFN₂O 198.58 Aldehyde group (CHO) instead of COOH; reactive for nucleophilic additions

Physicochemical Properties and Stability

  • Solubility : The target compound’s carboxylic acid group enhances aqueous solubility (~15 mg/mL in DMSO), whereas the aldehyde analog (CAS: 885520-78-5) exhibits lower solubility (<5 mg/mL) due to reduced polarity .
  • Thermal Stability : Differential scanning calorimetry (DSC) data suggest that halogenated benzimidazoles (including the target compound) decompose above 250°C, indicating robustness under standard synthetic conditions .

Biological Activity

6-Chloro-5-fluorobenzimidazole-2-carboxylic acid is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered interest in pharmacological research due to its potential applications in antimicrobial, antiviral, and anticancer therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Benzimidazole derivatives, including this compound, interact with various biological targets due to their structural similarities to nucleotides. They exhibit a range of activities:

  • Antimicrobial Activity : These compounds have been shown to inhibit the growth of various bacteria and fungi. They act by disrupting cellular processes in pathogens.
  • Anticancer Activity : The compound has demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as topoisomerase inhibition and interference with DNA replication .
  • Enzyme Inhibition : It can inhibit specific enzymes, such as casein kinases, which are crucial for cell cycle regulation and other cellular processes.

The biochemical properties of this compound include:

  • Stability : The compound shows stability under physiological conditions, although degradation can occur over time, affecting its biological activity.
  • Cellular Effects : It influences cell signaling pathways and gene expression, which can lead to altered cellular metabolism and apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various benzimidazole derivatives against a range of pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:

Bacterial Species MIC (µg/mL) Reference
Staphylococcus aureus8
Methicillin-resistant S. aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably:

  • A549 Lung Cancer Cells : The compound reduced cell viability significantly (p < 0.0001), indicating potent anticancer activity .
  • Mechanisms : Its anticancer effects are attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.

Case Studies

  • Anticancer Efficacy in A549 Cells : A study reported that treatment with this compound reduced A549 cell viability by up to 67.4% at specific concentrations (p = 0.003) compared to control groups .
  • Antimicrobial Screening : In a comprehensive screening of benzimidazole derivatives, compounds similar to 6-Chloro-5-fluorobenzimidazole demonstrated potent activity against resistant strains of bacteria, outperforming traditional antibiotics like ciprofloxacin in some cases .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-fluorobenzimidazole-2-carboxylic Acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A two-step approach is commonly employed: (1) cyclization of substituted o-phenylenediamine derivatives with chlorofluoro-substituted carboxylic acid precursors, and (2) hydrolysis of intermediates to yield the carboxylic acid moiety. For optimization, use Design of Experiments (DoE) to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., PCl₃ for cyclization). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing structural impurities in this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆) to identify regiochemical placement of Cl and F substituents, particularly focusing on coupling patterns in aromatic regions. Use LC-MS (ESI⁻ mode) to detect trace impurities (e.g., dehalogenated byproducts). FT-IR (KBr pellet) can confirm carboxylic acid C=O stretches (~1700 cm⁻¹) and benzimidazole N-H stretches (~3200 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for biological screening?

  • Methodological Answer : Standardize starting material purity (≥98% via HPLC) and reaction stoichiometry (e.g., 1.2 equivalents of fluorinating agents like Selectfluor®). Implement rigorous drying protocols for intermediates (vacuum oven, 60°C, 12 h) to prevent hydrolysis side reactions. Validate batch consistency using qNMR with internal standards (e.g., maleic acid) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions, identifying electrophilic sites at C-5 (fluorine) and C-6 (chlorine). Compare activation energies for SNAr reactions at these positions using Gaussian08. Validate predictions experimentally via kinetic studies (e.g., reaction with morpholine in DMF at 50°C) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound-based inhibitors?

  • Methodological Answer : Conduct metabolite profiling (LC-HRMS) to identify in vivo degradation products that may nullify activity. Use microsomal stability assays (human liver microsomes, NADPH) to assess metabolic liability. Cross-validate target engagement via SPR (Biacore) to confirm binding affinity retention in physiological buffers .

Q. How can researchers differentiate between π-stacking and hydrogen-bonding interactions in crystal structures of this compound co-crystals?

  • Methodological Answer : Perform single-crystal XRD to measure intermolecular distances: π-stacking (3.3–3.8 Å between aromatic planes) vs. H-bonding (2.5–3.0 Å for O─H···N/F interactions). Complement with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. Compare DSC/TGA data to assess stability differences between interaction types .

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